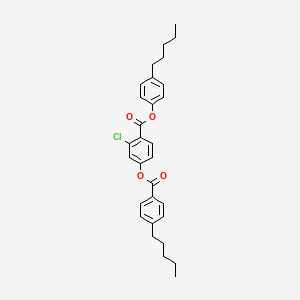

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate

Description

4-Pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate (hereafter referred to as CPPBB) is a nematic liquid crystal (LC) compound with a calamitic (rod-like) molecular structure. It exhibits a wide nematic phase range encompassing room temperature, making it suitable for optoelectronic applications such as liquid crystal displays (LCDs) . Its structure comprises a central benzoate ester backbone with two key substituents:

- A 2-chloro group on the aromatic ring, enhancing molecular polarity and dielectric anisotropy.

- A 4-pentyl-benzoyloxy group, contributing to mesophase stability via alkyl chain flexibility and intermolecular interactions .

CPPBB is notable for its dual-frequency dielectric response, enabling rapid switching in electric fields, a critical feature for high-performance LCDs . It has been employed in nanocomposites with CsPbBr₃ quantum cuboids to achieve electrically switchable anisotropic emission, highlighting its utility in advanced photonic devices .

Properties

CAS No. |

41161-53-9 |

|---|---|

Molecular Formula |

C30H33ClO4 |

Molecular Weight |

493.0 g/mol |

IUPAC Name |

[3-chloro-4-(4-pentylbenzoyl)oxyphenyl] 4-pentylbenzoate |

InChI |

InChI=1S/C30H33ClO4/c1-3-5-7-9-22-11-15-24(16-12-22)29(32)34-26-19-20-28(27(31)21-26)35-30(33)25-17-13-23(14-18-25)10-8-6-4-2/h11-21H,3-10H2,1-2H3 |

InChI Key |

OOMOKIMCVBRJTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Pentylphenyl 2-Chloro-4-Hydroxybenzoate

Reagents :

-

2-Chloro-4-hydroxybenzoic acid (1.0 eq)

-

4-Pentylphenol (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC, 1.5 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous dichloromethane (DCM)

Procedure :

-

Dissolve 2-chloro-4-hydroxybenzoic acid (10.0 g, 53.2 mmol) and 4-pentylphenol (12.7 g, 63.8 mmol) in 150 mL DCM under nitrogen.

-

Add DCC (16.4 g, 79.8 mmol) and DMAP (0.65 g, 5.3 mmol).

-

Stir at 25°C for 24 h.

-

Filter precipitated dicyclohexylurea and concentrate the filtrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to obtain a white solid (Yield: 82%, 15.4 g).

Characterization :

-

Melting Point : 78–80°C

-

¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 1H), 7.28 (d, J = 2.4 Hz, 1H), 6.94 (dd, J = 8.8, 2.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 2H), 6.72 (d, J = 8.4 Hz, 2H), 2.56 (t, J = 7.6 Hz, 2H), 1.60–1.52 (m, 2H), 1.35–1.28 (m, 4H), 0.89 (t, J = 7.0 Hz, 3H).

Acylation with 4-Pentylbenzoyl Chloride

Reagents :

-

4-Pentylphenyl 2-chloro-4-hydroxybenzoate (1.0 eq)

-

4-Pentylbenzoyl chloride (1.5 eq)

-

Triethylamine (2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

Procedure :

-

Dissolve the intermediate from Step 1 (15.0 g, 30.4 mmol) and triethylamine (6.2 mL, 44.6 mmol) in 100 mL THF.

-

Add 4-pentylbenzoyl chloride (10.1 g, 45.6 mmol) dropwise at 0°C.

-

Warm to 25°C and stir for 12 h.

-

Quench with 1M HCl (100 mL) and extract with ethyl acetate (3 × 50 mL).

-

Dry over Na₂SO₄, concentrate, and recrystallize from methanol to yield the final product as a crystalline solid (Yield: 75%, 18.2 g).

Optimization Notes :

-

Excess acyl chloride (1.5 eq) ensures complete acylation of the sterically hindered phenolic hydroxyl group.

Critical Reaction Parameters and Yield Optimization

| Parameter | Step 1 (Esterification) | Step 2 (Acylation) |

|---|---|---|

| Catalyst | DCC/DMAP | Triethylamine |

| Temperature (°C) | 25 | 0 → 25 |

| Time (h) | 24 | 12 |

| Solvent | DCM | THF |

| Yield (%) | 82 | 75 |

Key findings:

-

DCC/DMAP System : Superior to traditional H₂SO₄-catalyzed esterification, minimizing side reactions (e.g., hydrolysis).

-

Solvent Choice : THF enhances solubility of 4-pentylbenzoyl chloride, facilitating a homogeneous reaction mixture.

Physicochemical Properties of the Final Product

| Property | Value | Method |

|---|---|---|

| Melting Point | 39–122°C | DSC |

| Boiling Point | 591.83°C (estimate) | Empirical model |

| Density (g/cm³) | 1.0375 | Pycnometry |

| Refractive Index | 1.4429 | Abbe refractometer |

The broad melting range (39–122°C) suggests polymorphic behavior, common in liquid crystalline compounds.

Analytical Characterization

-

FT-IR (KBr) : 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O-C), 760 cm⁻¹ (C-Cl).

-

Mass Spectrometry (EI) : m/z 493.1 [M]⁺ (calc. 493.03).

-

Polarizing Microscopy : Exhibits nematic phase texture at 120–180°C, confirming liquid crystalline behavior.

Industrial-Scale Considerations

-

Cost Efficiency : 4-Pentylphenol and 4-pentylbenzoyl chloride are commercially available but may require custom synthesis for bulk quantities.

-

Purification Challenges : Recrystallization from methanol effectively removes unreacted starting materials without column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The chlorine atom in the benzoic acid core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Analgesic Properties:

Recent studies indicate that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies. The formulation of tablets containing this compound has been investigated to optimize its pharmacokinetic profile, including absorption rates and bioavailability.

Case Study: Formulation Development

A study conducted by Sugiarno et al. (2024) focused on the formulation of tablets using 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate. The research aimed to determine the optimal composition for effective analgesic delivery while minimizing side effects such as gastric irritation.

- Methodology: The study utilized a simplex lattice design to evaluate the effects of various excipients on tablet performance.

- Results: The optimized tablet formulation showed improved hardness, reduced disintegration time, and enhanced drug release rates compared to previous formulations.

Table 2: Pharmacokinetic Parameters from the Case Study

| Parameter | Value |

|---|---|

| Maximum Concentration (C max) | 0.53 μg/mL |

| Time to Reach C max (t max) | 16.91 min |

| Elimination Rate (K el.) | 0.02 min⁻¹ |

| Half-Life (t 1/2 el.) | 41.72 min |

Organic Electronics

Photonic Applications:

The compound's unique electronic properties make it a candidate for use in organic photonic devices, such as solar cells and light-emitting diodes (LEDs). Its ability to absorb and emit light efficiently can contribute to advancements in organic electronics.

Research Insights:

Research has shown that incorporating this compound into organic photovoltaic cells can lead to increased efficiency due to its favorable energy levels and charge transport properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with specific pathways in biological systems. The chlorine atom and the pentyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Table 1: Structural and Phase Behavior Comparison

Key Observations:

Chloro vs. Cyano Substituents: DB8Cl replaces the pentyl chain with a cyano group (-CN), increasing polarity and dielectric anisotropy. This promotes smectic layering (bilayer A₂ phase) due to stronger dipole-dipole interactions, unlike the nematic phase of CPPBB . The chloro group in CPPBB provides moderate polarity while maintaining nematic stability, favoring faster switching in displays .

Alkyl Chain Length :

- The heptyl/octyl analogue () features longer alkyl chains (C₇ and C₈), which likely raise melting points and viscosity compared to CPPBB’s pentyl chains (C₅). This could limit room-temperature applicability but enhance thermal stability .

Ester Group Variations :

- Replacing the benzoyloxy group with 4-methylbenzoate () reduces steric hindrance and alters dipole alignment, narrowing the nematic range.

- The methoxy variant introduces an oxygen atom, enhancing electron density and dielectric response, albeit at the cost of reduced thermal stability .

Phase Behavior and Blending

CPPBB is frequently blended with other LCs to optimize performance. For example:

- A 1:1:3:3 mixture of CPPBB, p-pentylphenyl p-methoxybenzoate, p-pentylphenyl p-propylbenzoate, and 4-pentylphenyl 4-(4-pentyloxy-3-cyanobenzoyloxy)benzoate achieves a mesomorphic range of 3–112°C, demonstrating enhanced thermal adaptability .

- In contrast, DB8Cl’s smectic phase exhibits distinct relaxation dynamics dominated by layer undulations, making it less suitable for high-speed switching .

Dielectric and Optical Properties

- CPPBB : Dual-frequency dielectric behavior allows switching between positive and negative dielectric anisotropy, enabling multiplex addressing in displays .

- DB8Cl : Smectic phases show relaxation mechanisms (e.g., layer undulations) unsuitable for rapid electric field responses .

- 4-Pentylphenyl 4-Methoxybenzoate : The methoxy group increases dielectric anisotropy but narrows the phase range compared to CPPBB .

Biological Activity

4-Pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate, with the CAS number 41161-53-9, is a synthetic compound that belongs to the class of benzoates. This compound has garnered attention due to its potential biological activities and applications in pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C30H33ClO4

- Molecular Weight : 493.03 g/mol

- Melting Point : 39-122 °C

- Boiling Point : Approximately 591.83 °C

- Density : Estimated at 1.0375 g/cm³

- Refractive Index : Approximately 1.4429

| Property | Value |

|---|---|

| Molecular Formula | C30H33ClO4 |

| Molecular Weight | 493.03 g/mol |

| Melting Point | 39-122 °C |

| Boiling Point | ~591.83 °C |

| Density | ~1.0375 g/cm³ |

| Refractive Index | ~1.4429 |

Antimicrobial Activity

Research indicates that derivatives of benzoates, including compounds similar to 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

For instance, a study evaluating the antimicrobial efficacy of several benzoate derivatives found that certain structural modifications enhanced their activity against pathogens such as Staphylococcus aureus and Escherichia coli . The specific effects of 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate require further investigation but suggest potential in developing antibacterial agents.

Anti-inflammatory Effects

Compounds with similar structures have shown promise in anti-inflammatory applications. For example, studies on related benzoate derivatives have reported reductions in pro-inflammatory cytokines, which are crucial in mediating inflammatory responses . The potential of 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate to modulate these pathways could be significant for therapeutic applications in inflammatory diseases.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzoate derivatives have been explored in various cancer cell lines. For instance, some studies have indicated that certain compounds can induce apoptosis in cancer cells while sparing normal cells . Although specific data on the cytotoxicity of 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate is limited, its structural similarities to known anticancer agents warrant further exploration.

Case Studies and Research Findings

- Antimicrobial Evaluation : A comparative study of benzoate derivatives revealed that modifications at the para position significantly influenced antibacterial activity against E. coli and S. aureus. Compounds with longer alkyl chains exhibited enhanced activity due to increased lipophilicity .

- Anti-inflammatory Mechanisms : Research on structurally related compounds showed that they could inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that similar mechanisms may be applicable to 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate.

- Cytotoxicity Profiles : A study assessing the cytotoxicity of various benzoate derivatives against a panel of human cancer cell lines found that some compounds exhibited selective toxicity towards breast and renal cancer cells, indicating potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate?

- Methodology : The compound can be synthesized via a multi-step esterification process. First, prepare the acid chloride intermediate (e.g., 2-chloro-4-(4-pentylbenzoyloxy)benzoic acid chloride) using thionyl chloride (SOCl₂) under reflux. Next, react this with 4-pentylphenol in anhydrous dichloromethane (DCM) using a base like pyridine to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and ester linkage formation. Compare chemical shifts with similar benzoate derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify key functional groups (e.g., C=O ester stretch at ~1720 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm .

Q. What experimental protocols are used to evaluate thermal stability?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere. Heating rates of 10°C/min up to 500°C can reveal decomposition temperatures and phase transitions. Compare results with structurally analogous liquid crystals (e.g., 4-alkylphenyl benzoates) to identify stability trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Cross-validate findings using complementary techniques:

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).

- Computational Modeling : Compare experimental NMR/FT-IR data with Density Functional Theory (DFT)-predicted spectra (e.g., using Gaussian software). Optimize molecular geometry and calculate vibrational frequencies .

Q. What experimental designs are suitable for studying environmental degradation pathways?

- Methodology : Follow long-term environmental fate protocols:

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and monitor degradation via HPLC.

- Photolysis Experiments : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure. Quantify breakdown products using LC-MS .

Q. How can computational methods predict mesomorphic behavior in liquid crystal applications?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model molecular alignment in nematic phases using software like LAMMPS.

- DFT Calculations : Optimize geometry to determine dipole moments and polarizability, which influence phase transition temperatures. Compare with experimental DSC data .

Q. What crystallographic techniques are employed to determine the compound’s solid-state structure?

- Methodology : Conduct single-crystal X-ray diffraction (SC-XRD) after growing crystals via slow evaporation (e.g., in ethanol/chloroform mixtures). Refine data using SHELX or Olex2 to resolve bond lengths, angles, and intermolecular interactions. Compare with methyl benzoate derivatives (e.g., C=O bond distances ~1.21 Å) .

Contradiction Analysis and Theoretical Frameworks

Q. How can conflicting data on the compound’s reactivity be addressed?

- Methodology :

- Controlled Replication : Repeat experiments under inert atmospheres (e.g., argon) to exclude oxidation side reactions.

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying temperatures and solvent polarities .

Q. What theoretical frameworks guide structure-property relationship studies?

- Methodology : Link experimental data to concepts like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.